N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide
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Overview
Description
N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide is a complex organic compound known for its diverse chemical properties and potential applications in various scientific fields. This compound features a thiazolidinone ring, a pyridine ring, and a phenylmethylene group, which contribute to its unique reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide typically involves multi-step organic reactions. One common method starts with the condensation of 4-pyridinecarboxylic acid with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with an appropriate aldehyde, such as benzaldehyde, under acidic conditions to yield the desired thiazolidinone derivative.
Reaction Conditions:
Temperature: Typically between 60-80°C
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid
Solvents: Common solvents include ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohol derivatives.
Substitution: The phenylmethylene group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions
Major Products
Oxidation: Sulfoxides or sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent, owing to its ability to modulate specific molecular pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thiazolidinone ring and the phenylmethylene group play crucial roles in these interactions, facilitating strong binding affinities and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Oxo-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
- N-(4-Oxo-5-(methyl)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
- N-(4-Oxo-5-(phenyl)-2-thioxo-3-thiazolidinyl)-4-pyridinecarboxamide
Uniqueness
Compared to similar compounds, N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide stands out due to the presence of the phenylmethylene group, which enhances its reactivity and binding properties. This unique structural feature allows for more diverse applications and interactions in both chemical and biological contexts.
Properties
CAS No. |
1908-94-7 |
---|---|
Molecular Formula |
C16H11N3O2S2 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C16H11N3O2S2/c20-14(12-6-8-17-9-7-12)18-19-15(21)13(23-16(19)22)10-11-4-2-1-3-5-11/h1-10H,(H,18,20)/b13-10- |
InChI Key |
PJEQQFYYSRRNJI-RAXLEYEMSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3 |
Synonyms |
N-[4-Oxo-5-(phenylmethylene)-2-thioxo-3-thiazolidinyl]-4-pyridinecarboxamide |
Origin of Product |
United States |
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